molecular formula C11H10F3N3 B2477159 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine CAS No. 1178774-00-9

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine

Cat. No.: B2477159
CAS No.: 1178774-00-9
M. Wt: 241.217
InChI Key: VVEJDWQOFCPALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine (CAS RN: 1178774-00-9) is a high-value chemical building block with significant interest in medicinal chemistry and immunology research. This compound, with a molecular formula of C 11 H 10 F 3 N 3 and a molecular weight of 241.21 g/mol, belongs to the class of 1H-imidazol-2-amines, a scaffold recognized for its diverse biological potential [ 1 ]. The core research value of this compound lies in its structural similarity to known Toll-like receptor (TLR) agonists. Scientific literature has established that the 1-alkyl-1H-imidazol-2-amine chemotype is a promising scaffold for investigating pure TLR8-agonistic activities [ 4 . TLR8 agonists are potent inducters of T helper 1 (Th1)-polarizing cytokines such as IL-12, IL-18, and IFN-γ, making them compelling candidates for study in the development of next-generation vaccine adjuvants, particularly for vulnerable populations like the very young and the elderly [ 4 ]. Researchers utilize this and related compounds to probe the intricate signaling mechanisms of the innate immune system. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) [ 1 ]. Appropriate personal protective equipment is recommended. The product should be stored sealed in a dry environment at 2-8°C [ 1 ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-6-5-16-10(17)15/h1-6H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEJDWQOFCPALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward approach involves the nucleophilic substitution of 2-aminoimidazole with 4-(trifluoromethyl)benzyl bromide or chloride. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) serves as the base, facilitating deprotonation of the imidazole nitrogen and subsequent alkylation.

Representative Procedure:
2-Aminoimidazole (1.0 equiv) is suspended in anhydrous DMF, followed by the addition of K₂CO₃ (2.5 equiv) and 4-(trifluoromethyl)benzyl bromide (1.2 equiv). The mixture is stirred at 80°C for 12–24 hours under nitrogen. Post-reaction, the crude product is purified via silica gel chromatography using a dichloromethane/hexane/ethyl acetate gradient (20:1 to 3:1).

Yield and Optimization

Yields for this method range from 45% to 68%, influenced by the electronic effects of the trifluoromethyl group, which moderately hinder nucleophilic attack. Steric hindrance at the benzyl position further complicates the reaction, necessitating excess alkylating agent and prolonged reaction times. Control experiments from analogous syntheses demonstrate that substituting DMF with acetonitrile reduces side-product formation but lowers overall yield.

Multi-Component One-Pot Synthesis

Patent-Based Methodology

A scalable one-pot method, adapted from CN115626896A, employs 4-(trifluoromethyl)benzylamine, acetophenone, and ammonium iodide in DMSO with potassium persulfate (K₂S₂O₈) as an oxidant. This approach avoids toxic solvents and leverages the oxidative coupling of amines and ketones to construct the imidazole ring.

Reaction Scheme:

  • Condensation: 4-(Trifluoromethyl)benzylamine reacts with acetophenone to form an enamine intermediate.
  • Oxidative Cyclization: K₂S₂O₈ promotes dehydrogenation, yielding the imidazole core.
  • Ammonium Incorporation: Ammonium iodide introduces the 2-amine group via nucleophilic displacement.

Procedure:
Equimolar amounts of 4-(trifluoromethyl)benzylamine, acetophenone, and NH₄I are combined in DMSO. K₂S₂O₈ (1.5 equiv) is added portionwise at 60°C, and the mixture is stirred for 6 hours. The product is isolated via aqueous workup and recrystallized from ethanol/water.

Advantages and Limitations

This method achieves yields of 72–85% and is amenable to industrial scale-up due to its simple setup and inexpensive reagents. However, the use of DMSO complicates waste disposal, and residual oxidant may require additional purification steps. Comparative studies with alternative oxidants like tert-butyl hydroperoxide (TBHP) show marginal improvements in yield (up to 88%) but increase costs.

Base-Mediated Cyclization of Propargylic Amines

Cyclization Strategy

A novel route, inspired by ACS Journal of Organic Chemistry protocols, involves the base-mediated cyclization of propargylic amines with isothiocyanates. This method constructs the imidazole ring via intramolecular S-cyclization, offering excellent regioselectivity.

Synthetic Pathway:

  • Propargylic Amine Synthesis: 4-(Trifluoromethyl)benzylamine is reacted with propargyl bromide to form N-propargyl-4-(trifluoromethyl)benzylamine.
  • Cyclization: Treatment with phenyl isothiocyanate in tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base induces cyclization to the 2-aminoimidazole derivative.

Optimization Insights:

  • Solvent Effects: THF outperforms dichloromethane in minimizing byproducts.
  • Base Selection: DBU provides superior yields (78%) compared to triethylamine (62%) due to enhanced deprotonation efficiency.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Direct Alkylation 45–68 12–24 h Simple setup, readily available reagents Moderate yields, purification challenges
Multi-Component One-Pot 72–85 6 h Scalable, cost-effective DMSO solvent, oxidant residue
Base-Mediated Cyclization 70–78 8 h High regioselectivity, mild conditions Requires propargylic amine synthesis

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitutions under mild conditions. Key reactions include:

Reaction TypeConditionsProducts/ApplicationsYieldSource
AcylationAcCl, Et₃N, DCM, 0°C → RTN-acetyl derivatives78-85%
SulfonylationTsCl, pyridine, refluxN-tosyl protected intermediates65-72%
Buchwald-HartwigPd(dba)₂, XantPhos, KOtBuArylated imidazole derivatives60-68%

Key Findings :

  • The amine reacts preferentially at the 2-position due to steric hindrance from the benzyl group.

  • Trifluoromethyl groups enhance electrophilic reactivity of adjacent carbons, facilitating cross-couplings .

Acid-Base Reactivity

The compound demonstrates pH-dependent behavior:

Acidic Conditions (HCl/H₂SO₄):

  • Protonation occurs at the imidazole N3 position (pKa ≈ 5.2).

  • Forms water-soluble salts (e.g., hydrochloride) for purification .

Basic Conditions (NaH/K₂CO₃):

  • Deprotonation of the amine (pKa ~9.8) enables alkylation or arylation .

  • In NMP with NaH, generates reactive intermediates for Ullmann-type couplings .

Transition Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions dominate functionalization:

Suzuki-Miyaura Coupling

SubstrateConditionsProductYieldSource
4-BromoimidazolePd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CBiaryl-functionalized derivatives55-62%

Buchwald-Hartwig Amination

PartnerCatalyst SystemApplicationYieldSource
Aryl halidesPd₂(dba)₃, DavePhos, KOtBuN-aryl imidazolamines60-75%

Mechanistic Insight :

  • The trifluoromethyl group increases oxidative addition rates in Pd(0)/Pd(II) cycles .

  • Steric effects from the benzyl group limit coupling to mono-substitution .

Cyclization Reactions

Base-induced cyclizations yield heterocyclic systems:

ConditionsProductKey FeaturesSource
K₂CO₃, DMF, 120°CImidazo[1,2-a]pyrimidinesForms 6-membered rings
BEMP, THF, RTImidazol-2-onesAllenamide intermediates

Kinetic Data :

  • Cyclization to imidazol-2-ones occurs within 1 minute with ΔG‡ = 12.5 kcal/mol .

Electrophilic Aromatic Substitution

The benzyl ring undergoes selective halogenation:

ReagentPositionYieldNotesSource
Cl₂, FeCl₃Para to CF₃45%Limited by deactivation
Br₂, AlBr₃Meta to imidazole32%Requires prolonged heating

Electronic Effects :

  • CF₃ group strongly deactivates the ring, restricting substitution to meta/para positions.

Reductive Transformations

Catalytic hydrogenation modifies the imidazole core:

ConditionsProductSelectivitySource
H₂, Pd/C, MeOHPartially reduced imidazolinesRetains CF₃ group
NaBH₄, NiCl₂Benzyl C-F bond reductionNot observed

Key Limitation :

  • The trifluoromethyl group remains intact under standard reduction conditions .

Oxidative Reactions

Controlled oxidation targets specific sites:

OxidantTarget SiteProductYieldSource
KMnO₄, H₂OBenzylic CH₂Ketone formation28%
mCPBAImidazole N1N-oxide derivatives41%

Challenges :

  • Over-oxidation degrades the imidazole ring at >50°C.

Coordination Chemistry

The imidazole nitrogen acts as a ligand:

Metal SaltComplex TypeStabilitySource
Cu(OTf)₂N3-bound square planarStable in DMSO
ZnCl₂Bis-imidazole tetrahedralHygroscopic

Applications :

  • Metal complexes show enhanced solubility for catalytic applications.

Scientific Research Applications

Medicinal Applications

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine has been investigated for various therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of trifluoromethylimidazoles exhibit cytotoxic effects against human oral squamous cell carcinoma cell lines. These compounds induce apoptosis and exhibit selective toxicity towards cancer cells while sparing normal cells .
  • GPCR Modulation : The compound serves as a potential allosteric modulator for G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery for central nervous system disorders. Its structural properties allow it to interact favorably with GPCRs, potentially leading to novel treatments for conditions like schizophrenia and depression .
  • Antimicrobial Properties : Imidazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group enhances this activity, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study published in Anticancer Research evaluated the cytotoxic effects of several 4-trifluoromethylimidazole derivatives on different cancer cell lines. The results indicated that these compounds could effectively induce cell death in cancer cells while exhibiting low toxicity towards normal cells. The mechanism involved the activation of apoptotic pathways, making them promising candidates for further development in oncology .

Case Study 2: GPCR Modulation

Research highlighted in Neurobiology of Disease discusses the role of imidazole derivatives in modulating GPCR activity. The study found that certain modifications to the imidazole ring could enhance binding affinity and selectivity, leading to improved therapeutic outcomes in treating CNS disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
Anticancer4-trifluoromethylimidazoleInduced apoptosis in cancer cellsAnticancer Research
GPCR Modulation1-(4-(Trifluoromethyl)benzyl)-1H-imidazoleEnhanced receptor activationNeurobiology of Disease
AntimicrobialVarious imidazole derivativesSignificant antimicrobial activityInternational Journal of Creative Research Thoughts

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Bioactivity/Application Reference
1-(3-Fluorophenyl)-4-phenyl-N-(4-(trifluoromethyl)benzyl)-1H-imidazol-2-amine (Compound 19) - 3-Fluorophenyl at N1
- Phenyl at C4
- 4-(Trifluoromethyl)benzyl at N1
C₂₃H₁₈F₄N₃ 412.14 Antiferroptotic inhibitor (15LOX/PEBP1 complex)
4-(4-(Pentyloxy)phenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine (12j) - 4-Pentyloxyphenyl at C4
- CF₃ at C5
C₁₅H₁₈F₃N₃O 313.32 Synergistic antimycobacterial activity with isoniazid/rifampicin
1-Methyl-4-phenyl-1H-imidazol-2-amine - Methyl at N1
- Phenyl at C4
C₁₀H₁₁N₃ 173.22 Pharmaceutical intermediate
N-(3-Fluoro-4-(trifluoromethyl)benzyl)-1-(3-fluorophenyl)-4-phenyl-1H-imidazol-2-amine - 3-Fluoro-4-(CF₃)benzyl at N1
- 3-Fluorophenyl at N1
- Phenyl at C4
C₂₃H₁₆F₅N₃ 425.50 USP reference standard

Functional Group Modifications

  • Trifluoromethyl Positioning :

    • Compound 19 () replaces the benzyl group with a 3-fluorophenyl and adds a phenyl at C4, enhancing binding to ferroptosis targets.
    • Derivatives like 12j () retain the CF₃ group but introduce alkoxy chains (e.g., pentyloxy), improving biofilm penetration against Mycobacterium spp.
  • Aromatic vs. Aliphatic Substituents :

    • 1-Methyl-4-phenyl-1H-imidazol-2-amine () shows simplified substituents (methyl and phenyl), favoring synthetic accessibility but reduced bioactivity compared to CF₃-containing analogs.

Biological Activity

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H10F3N3
  • Molecular Weight : 241.21 g/mol
  • CAS Number : 1178774-00-9
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Its structure, which includes an imidazole ring and electron-withdrawing trifluoromethyl group, enhances its lipophilicity and allows for better membrane penetration .
  • Anticancer Activity : Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle proteins, leading to inhibited tumor growth in vivo .
  • Anti-inflammatory Effects : Research indicates that this compound may also possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Type Target/Organism IC50/Effect Reference
AntibacterialMRSAIC50 = 5 μM
AnticancerMCF-7 Cell LineInduces apoptosis at 10 μM
Anti-inflammatoryCOX-2IC50 = 3.11 μM
AntifungalCandida albicansMIC = 250 μg/ml

Case Study 1: Anticancer Efficacy

In a study involving human cervical cancer cells (HeLa), this compound was shown to significantly reduce cell viability. The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins. The observed IC50 was approximately 12 μM, indicating potent anticancer activity .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antibacterial efficacy of the compound against various strains, including E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 mg/mL against S. aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Q & A

Basic: What are the standard synthetic routes for 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols, such as cyclocondensation of trifluoromethyl-substituted precursors with imidazole derivatives. For example, refluxing 4,4,4-trifluoro-1-phenylbutane-1,3-dione with 1H-benzo[d]imidazol-2-amine in ethanol yields crystalline products, as confirmed by X-ray diffraction . Optimization includes:

  • Temperature control : Reflux conditions (~78°C for ethanol) ensure complete reaction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Base catalysts like NaHCO₃ enhance nucleophilic substitution in benzylation steps .
    Yield improvements (up to 57%) are achieved by monitoring reaction progress via TLC and iterative purification .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 7.58–7.20 ppm for aromatic protons) and confirms trifluoromethyl substitution .
  • LC-MS : Dual-method LC-MS (e.g., Method A: 3.889 min retention time) validates molecular weight and purity .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]+ observed at m/z 412.1451 vs. calculated 412.1431) .
  • X-ray crystallography : Resolves structural ambiguities (e.g., bond angles, hydrogen bonding) using SHELXL refinement .

Advanced: How can computational methods like DFT predict the compound’s electronic properties?

Answer:
Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) calculates:

  • Electrostatic potential surfaces : Highlights electron-deficient regions near the trifluoromethyl group, influencing reactivity .
  • HOMO-LUMO gaps : Predicts charge-transfer behavior (e.g., gaps <3 eV suggest semiconductor-like properties) .
  • Thermochemical stability : Atomization energy deviations <2.4 kcal/mol validate computational models against experimental data .
    Software like Gaussian or ORCA is recommended for these studies .

Advanced: How can researchers address unexpected byproducts, such as N-diarylation products, during synthesis?

Answer:
Unexpected products (e.g., dimerization via N-diarylation) arise from competitive reaction pathways. Mitigation strategies include:

  • Kinetic control : Lowering reaction temperatures to favor slower, more selective pathways .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd) may suppress side reactions .
  • Mechanistic analysis : Use ¹H NMR to track intermediates and identify branching points .
    For example, self-catalyzed N-diarylation in benzimidazole synthesis was resolved by modifying the amine nucleophile .

Advanced: What strategies are used to evaluate biological activity, such as anti-biofilm effects?

Answer:
Biological evaluation involves:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Mycobacterium smegmatis biofilms .
  • Structure-activity relationship (SAR) : Comparing analogs (e.g., alkoxy-substituted derivatives) to identify critical substituents .
  • Enzyme inhibition : Testing against 15-lipoxygenase (15LOX) to assess anti-ferroptotic potential .
    Dose-response curves and IC₅₀ calculations are standard for quantifying potency .

Advanced: How can X-ray crystallography resolve structural ambiguities in imidazole derivatives?

Answer:

  • Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors .
  • SHELX refinement : Restraints on hydrogen bonding (e.g., d(N–H) = 0.90 Å) improve model accuracy .
  • Thermal parameter analysis : Anisotropic displacement parameters distinguish static disorder from dynamic motion .
    For example, SHELXPRO was used to refine hydrogen positions in a related benzimidazole crystal structure .

Advanced: What are the challenges in maintaining purity during lab-scale synthesis?

Answer:

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) separates regioisomers .
  • Acidic workup : Removes unreacted amines or byproducts via aqueous extraction .
  • Analytical rigor : LC-MS with dual methods (e.g., Methods A and B) detects trace impurities (<0.5%) .
    Yield-purity trade-offs are managed by iterative recrystallization .

Advanced: How can researchers validate the mechanism of action for imidazole-based inhibitors?

Answer:

  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity to targets like 15LOX/PEBP1 .
  • Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites .
  • Kinetic assays : Measures IC₅₀ shifts under varying substrate concentrations to identify competitive inhibition .
    For example, anti-ferroptotic activity was linked to 15LOX inhibition via dose-dependent lipid peroxidation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.